2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide
Description
2-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide is a heterocyclic compound featuring an indole core substituted with a 5-methyl-1,3,4-oxadiazole ring at the 2-position. The compound’s structural complexity and functional groups (oxadiazole, indole, and acetamide) suggest applications in medicinal chemistry, particularly in anticancer and enzyme inhibition studies .
Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-9-16(10-8-13)21-19(25)12-24-17-6-4-3-5-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSEEQCCQJPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide represents a novel hybrid molecule combining the pharmacophoric features of oxadiazoles and indoles , both of which have been extensively studied for their diverse biological activities. This article aims to provide a detailed examination of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C16H18N4O2
- Molecular Weight: 298.34 g/mol
Anticancer Activity
Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer progression, such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
A review highlighted that oxadiazole hybrids can inhibit these enzymes effectively, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against a range of pathogens. For instance, certain oxadiazole-indole hybrids have shown promising results against bacterial strains such as Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory and Analgesic Effects
Studies indicate that oxadiazole derivatives can also exhibit anti-inflammatory activities. The inhibition of inflammatory mediators through various pathways suggests potential therapeutic applications in managing inflammatory diseases .
Study 1: Anticancer Potential
In a study assessing the anticancer potential of oxadiazole derivatives, a compound structurally similar to this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating strong potency .
Study 2: Antimicrobial Efficacy
A series of synthesized compounds based on the oxadiazole framework were tested for their antibacterial activity. The results showed that several compounds exhibited significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes critical for cancer cell survival.
- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain compounds have been shown to increase ROS levels in cells, which can trigger apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position : The 5-methyl group on the oxadiazole in the target compound likely improves metabolic stability compared to unsubstituted oxadiazoles .
- Hybrid Systems: Compounds like 4c () integrate phthalazinone, enhancing planar stacking but reducing flexibility compared to the indole-oxadiazole core .
Key Insights :
- Anticancer Potential: The target compound’s indole-oxadiazole scaffold aligns with cytotoxic agents like Compound 154 (), where electron-withdrawing groups (e.g., Cl) improve activity. The absence of halogens in the target compound may reduce potency but mitigate toxicity .
- Enzyme Inhibition : Analogues with sulfur-containing groups (e.g., thioacetamide in ) show moderate enzyme inhibition, suggesting the target compound’s acetamide group may interact similarly with catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
